1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine
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Overview
Description
1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine is an organic compound with a complex structure that includes a piperidine ring, a sulfonyl group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine typically involves multiple steps, starting with the preparation of the chlorinated aromatic precursor. This precursor is then subjected to sulfonylation and subsequent piperidine ring formation under controlled conditions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and piperidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced derivatives .
Scientific Research Applications
1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-methylpiperidine
- 1-(5-Chloro-4-methylphenyl)sulfonyl-4-methylpiperidine
- 1-(2-Methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine
Uniqueness: 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine is unique due to the specific combination of functional groups and their positions on the aromatic ring. This structural arrangement can result in distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3S/c1-10-4-6-16(7-5-10)20(17,18)14-9-12(15)11(2)8-13(14)19-3/h8-10H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUPPXCCPGBPQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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